molecular formula C21H20Cl2N2O3 B13744916 methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride

methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride

Cat. No.: B13744916
M. Wt: 419.3 g/mol
InChI Key: LSIQMRVRMKPRBI-UEIGIMKUSA-N
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Description

Methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride typically involves multiple steps. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the chloro, methyl, and phenyl groups. The final steps involve the formation of the ester and hydrochloride salt.

    Preparation of the Pyrazole Core: The pyrazole core can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.

    Introduction of Substituents: The chloro, methyl, and phenyl groups are introduced through various substitution reactions, often using reagents like chlorinating agents, methylating agents, and phenylboronic acids.

    Formation of the Ester: The ester group is typically formed through an esterification reaction involving methanol and a carboxylic acid derivative.

    Formation of the Hydrochloride Salt: The final hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can target the pyrazole ring or the double bond in the ethenyl group.

    Substitution: Various substitution reactions can occur, especially at the chloro and phenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogenating agents, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for drug development. Its interactions with biological targets can be studied to understand its effects and potential therapeutic applications.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Its structure suggests potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In industry, the compound might be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could be leveraged to enhance the performance of industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-benzoate: Similar structure but lacks the methoxy group.

    Ethyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

The uniqueness of methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, as discussed above.

Properties

Molecular Formula

C21H20Cl2N2O3

Molecular Weight

419.3 g/mol

IUPAC Name

methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride

InChI

InChI=1S/C21H19ClN2O3.ClH/c1-14-17(20(22)24(23-14)16-9-5-4-6-10-16)13-12-15-8-7-11-18(26-2)19(15)21(25)27-3;/h4-13H,1-3H3;1H/b13-12+;

InChI Key

LSIQMRVRMKPRBI-UEIGIMKUSA-N

Isomeric SMILES

CC1=NN(C(=C1/C=C/C2=C(C(=CC=C2)OC)C(=O)OC)Cl)C3=CC=CC=C3.Cl

Canonical SMILES

CC1=NN(C(=C1C=CC2=C(C(=CC=C2)OC)C(=O)OC)Cl)C3=CC=CC=C3.Cl

Origin of Product

United States

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